molecular formula C20H18FN3OS B12135846 (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B12135846
M. Wt: 367.4 g/mol
InChI Key: TUXYTCAHIQSRON-JXAWBTAJSA-N
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Description

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzylidene group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzylidene group, and the attachment of the piperazine moiety. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific context and application.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H18FN3OS/c21-16-8-4-5-9-17(16)23-10-12-24(13-11-23)20-22-19(25)18(26-20)14-15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-

InChI Key

TUXYTCAHIQSRON-JXAWBTAJSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

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